molecular formula C19H33ClSn B14254589 Tributyl[(2-chlorophenyl)methyl]stannane CAS No. 174473-24-6

Tributyl[(2-chlorophenyl)methyl]stannane

Cat. No.: B14254589
CAS No.: 174473-24-6
M. Wt: 415.6 g/mol
InChI Key: UUDXCYJYYWNSIV-UHFFFAOYSA-N
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Description

Tributyl[(2-chlorophenyl)methyl]stannane is an organotin compound with the molecular formula C19H33ClSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one (2-chlorophenyl)methyl group. This compound is of interest due to its applications in organic synthesis and its role as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[(2-chlorophenyl)methyl]stannane can be synthesized through the reaction of tributylstannyl lithium with (2-chlorophenyl)methyl chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tributyl[(2-chlorophenyl)methyl]stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributyl[(2-chlorophenyl)methyl]stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl[(2-chlorophenyl)methyl]stannane involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The tin atom in the compound can form stable intermediates with various substrates, facilitating the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl[(2-chlorophenyl)methyl]stannane is unique due to the presence of the (2-chlorophenyl)methyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in radical-mediated processes .

Properties

CAS No.

174473-24-6

Molecular Formula

C19H33ClSn

Molecular Weight

415.6 g/mol

IUPAC Name

tributyl-[(2-chlorophenyl)methyl]stannane

InChI

InChI=1S/C7H6Cl.3C4H9.Sn/c1-6-4-2-3-5-7(6)8;3*1-3-4-2;/h2-5H,1H2;3*1,3-4H2,2H3;

InChI Key

UUDXCYJYYWNSIV-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1Cl

Origin of Product

United States

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